Cas no 2375270-55-4 (3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol)

3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol 化学的及び物理的性質
名前と識別子
-
- 3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol
-
- インチ: 1S/C14H17F3O/c15-14(16,17)13-7-10(9-18)6-12(8-13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9H2
- InChIKey: AHYKNEJEYUHKAN-UHFFFAOYSA-N
- SMILES: C1(CO)=CC(C(F)(F)F)=CC(C2CCCCC2)=C1
じっけんとくせい
- 密度みつど: 1.184±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 308.0±37.0 °C(Predicted)
- 酸度系数(pKa): 14.16±0.10(Predicted)
3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7440952-0.25g |
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol |
2375270-55-4 | 95.0% | 0.25g |
$905.0 | 2025-03-11 | |
1PlusChem | 1P028IWM-10g |
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol |
2375270-55-4 | 95% | 10g |
$9785.00 | 2023-12-18 | |
1PlusChem | 1P028IWM-2.5g |
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol |
2375270-55-4 | 95% | 2.5g |
$4493.00 | 2024-05-23 | |
Aaron | AR028J4Y-2.5g |
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol |
2375270-55-4 | 95% | 2.5g |
$4955.00 | 2023-12-15 | |
Aaron | AR028J4Y-250mg |
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol |
2375270-55-4 | 95% | 250mg |
$1270.00 | 2025-02-16 | |
Aaron | AR028J4Y-5g |
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol |
2375270-55-4 | 95% | 5g |
$7318.00 | 2023-12-15 | |
Enamine | EN300-7440952-10.0g |
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol |
2375270-55-4 | 95.0% | 10.0g |
$7866.0 | 2025-03-11 | |
Enamine | EN300-7440952-2.5g |
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol |
2375270-55-4 | 95.0% | 2.5g |
$3585.0 | 2025-03-11 | |
Enamine | EN300-7440952-5.0g |
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol |
2375270-55-4 | 95.0% | 5.0g |
$5304.0 | 2025-03-11 | |
Enamine | EN300-7440952-0.05g |
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol |
2375270-55-4 | 95.0% | 0.05g |
$484.0 | 2025-03-11 |
3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol 関連文献
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
3-Cyclohexyl-5-(trifluoromethyl)benzenemethanolに関する追加情報
3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol (CAS 2375270-55-4): A Versatile Compound in Modern Pharmaceutical Research
3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol (CAS 2375270-55-4) is a multifunctional organic compound that has garnered significant attention in the pharmaceutical and chemical industries due to its unique molecular structure and potential therapeutic applications. This compound features a benzene ring substituted with both cyclohexyl and trifluoromethyl groups, along with a hydroxyl functional group. The combination of these structural elements contributes to its distinct physicochemical properties and biological activity, making it a valuable candidate for drug discovery and chemical synthesis.
The trifluoromethyl group is a critical functional moiety in modern medicinal chemistry, known for its ability to enhance metabolic stability and improve drug-like properties. The cyclohexyl ring provides steric bulk and hydrophobicity, which can modulate the compound's interactions with biological targets. The hydroxyl group introduces polarity and hydrogen-bonding capability, further expanding its potential applications in pharmaceutical formulations. These features collectively position 3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol as a promising scaffold for the development of novel therapeutics.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the 3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol structure in greater detail. A 2023 study published in *Journal of Medicinal Chemistry* highlighted the compound's potential as a lead compound for the design of targeted therapies in oncology. The study utilized molecular docking simulations to evaluate its binding affinity with key proteins involved in cancer progression, such as EGFR and VEGFR-2. These findings underscore the compound's relevance in the development of anti-cancer agents with improved selectivity and efficacy.
Additionally, the trifluoromethyl substitution in 3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol has been shown to enhance its lipophilicity, which is a critical parameter in drug absorption and distribution. A 2022 review in *Drug Discovery Today* emphasized the role of fluorinated compounds in improving the bioavailability of small molecules. The study suggested that the trifluoromethyl group can reduce metabolic degradation, thereby extending the half-life of the compound in vivo. This property makes 3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol a strong candidate for prodrug design strategies aimed at enhancing therapeutic outcomes.
From a synthetic perspective, the 3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol molecule presents unique challenges and opportunities for chemical synthesis. The cyclohexyl ring can be introduced through cyclohexylation reactions, while the trifluoromethyl group requires specialized fluorination techniques. Recent advancements in green chemistry have enabled the development of more sustainable methods for synthesizing such compounds. A 2023 paper in *Green Chemistry* described a catalytic approach using transition metal catalysts to efficiently introduce the trifluoromethyl group into aromatic systems, reducing the environmental impact of the synthesis process.
The hydroxyl functionality in 3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol also plays a crucial role in its pharmaceutical applications. Hydroxyl groups can participate in hydrogen bonding with biological targets, enhancing the compound's binding affinity and selectivity. A 2023 study in *ACS Medicinal Chemistry Letters* explored the use of hydroxyl-containing molecules as inhibitors of kinase enzymes, which are key targets in anti-cancer therapy. The study found that compounds with hydroxyl groups exhibited superior in vitro activity compared to their non-hydroxylated counterparts, further validating the importance of this functional group in drug design.
Moreover, the 3-Cyclo...
2375270-55-4 (3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol) Related Products
- 1805675-90-4(Ethyl 2-chloro-4-propionylbenzoate)
- 1251377-78-2(1-(4-aminopiperidin-1-yl)propan-2-one)
- 1805755-00-3(5-Ethyl-2-nitrophenylhydrazine)
- 49633-54-7(Butanamide, N-(1,1-dimethylethyl)-3,3-dimethyl-)
- 1041528-64-6(5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid)
- 1101737-39-6((2Z)-2-[(1-ethylpyridin-1-ium-3-yl)methylidene]-6-hydroxy-1-benzofuran-3-one iodide)
- 73179-99-4(Eicosanoic acid,15-hydroxy-)
- 1805068-26-1(4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid)
- 938458-79-8(4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid)
- 2639416-90-1(Tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-YL)piperidine-1-carboxylate)




